molecular formula C17H21NOS B2682698 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide CAS No. 1210869-37-6

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide

Cat. No.: B2682698
CAS No.: 1210869-37-6
M. Wt: 287.42
InChI Key: GIUQUNQCTVRULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide is a synthetic organic compound that features a phenyl group, a thiophene ring, and a butanamide backbone

Preparation Methods

The synthesis of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl(thiophene-2-yl)carboxylates . This reaction typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For substitution reactions, halogenating agents like thionyl chloride are often employed. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is investigated for its potential as a pharmacologically active agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development. In materials science, the thiophene ring in its structure makes it a potential candidate for use in organic semiconductors and light-emitting diodes (OLEDs) . Additionally, its unique structure allows for the exploration of its coordination chemistry with various metal ions, which can lead to the development of new materials with interesting properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide involves its interaction with specific molecular targets. The phenyl and thiophene groups in its structure allow it to bind to certain proteins or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide can be compared to other compounds with similar structures, such as 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones These compounds share common features, such as the presence of a thiophene ring and a phenyl group, but differ in their functional groups and overall structure

Properties

IUPAC Name

4-phenyl-N-(1-thiophen-2-ylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUQUNQCTVRULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.